![molecular formula C16H14O5 B14799645 4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linderone is a naturally occurring compound isolated from the plant Lindera erythrocarpa. It is known for its significant anti-inflammatory and antioxidant properties. Linderone has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .
Analyse Des Réactions Chimiques
Types of Reactions
Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.
Applications De Recherche Scientifique
Linderone has a wide range of scientific research applications:
Mécanisme D'action
Linderone exerts its effects through several molecular pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 . Additionally, linderone activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 . These mechanisms collectively contribute to the compound’s anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Linderone is often compared with other cyclopentenedione derivatives such as methyl lucidone and kanakugiol. While all these compounds exhibit anti-inflammatory and antioxidant properties, linderone is unique in its ability to modulate both NF-κB and Nrf2 pathways . This dual action makes linderone particularly effective in combating oxidative stress and inflammation, setting it apart from similar compounds.
List of Similar Compounds
- Methyl lucidone
- Kanakugiol
- Linderaspirone A
- Bi-linderone
- Demethoxy-bi-linderone
Propriétés
Formule moléculaire |
C16H14O5 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+ |
Clé InChI |
BACYSGZEZYMOBO-CMDGGOBGSA-N |
SMILES isomérique |
COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


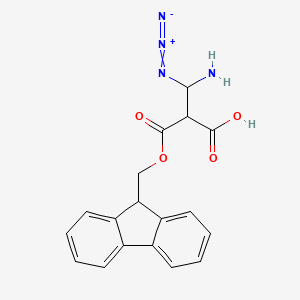
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
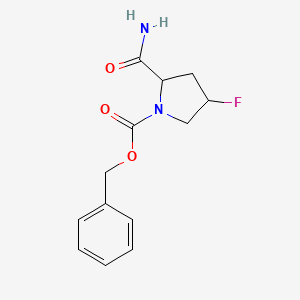
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
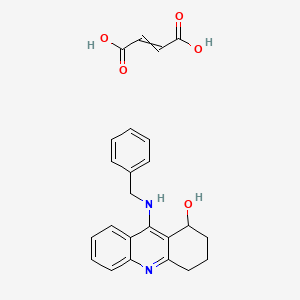

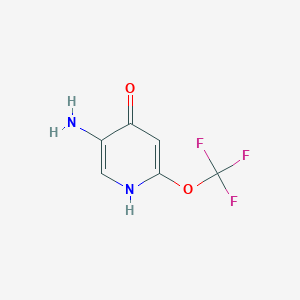
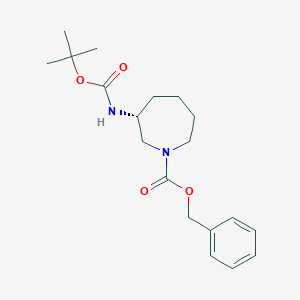
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)



